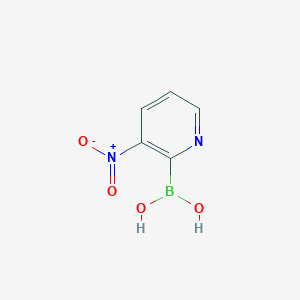![molecular formula C13H13N3O2 B12964834 (S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid is a non-canonical amino acid that incorporates a bipyridine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid typically involves the incorporation of the bipyridine moiety into an amino acid scaffold. One common method is the genetic code expansion technique, where the bipyridine moiety is introduced as an unnatural amino acid during protein synthesis . Another approach involves bioconjugation, where the bipyridine moiety is attached to the amino acid via unique cysteine residues .
Industrial Production Methods
Industrial production methods for this compound are still under development, as it is primarily used in research settings. the scalability of the genetic code expansion and bioconjugation methods suggests potential for future industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid undergoes various chemical reactions, including:
Oxidation: The bipyridine moiety can participate in oxidation reactions, forming complexes with metal ions.
Reduction: Reduction reactions can modify the bipyridine moiety, altering its electronic properties.
Substitution: The amino and carboxyl groups can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., copper(II) sulfate for oxidation), reducing agents (e.g., sodium borohydride for reduction), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with copper(II) ions can form copper-bipyridine complexes, while reduction can yield modified bipyridine derivatives .
Aplicaciones Científicas De Investigación
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid involves its ability to bind metal ions through the bipyridine moiety. This binding can create catalytically active sites in proteins, enabling various chemical transformations. The molecular targets include metal ions such as copper(II), which can participate in redox reactions and other catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
(2,2’-Bipyridin-5-yl)alanine: Another non-canonical amino acid with a bipyridine moiety, used in similar applications.
Uniqueness
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid is unique due to its specific incorporation into proteins via genetic code expansion or bioconjugation. This allows for precise control over the placement of the bipyridine moiety, enabling the design of highly specific and efficient artificial metalloenzymes .
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-pyridin-2-ylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-6-16-12(8-9)11-3-1-2-5-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m0/s1 |
Clave InChI |
KWRFTMQFZHSMHK-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=NC(=C1)C2=NC=CC(=C2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=CC(=C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)
![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)






![4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)
![Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)


![Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12964815.png)

